
(Z)-But-2-ensäure; (3S)-N-Methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amin
Übersicht
Beschreibung
Duloxetine maleate is a complex organic compound with significant potential in various scientific fields. This compound features a combination of a butenedioic acid moiety and a naphthalenyloxy-thiophenyl-propanamine structure, making it unique in its chemical properties and applications.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Duloxetine maleate is primarily indicated for the treatment of:
- Major Depressive Disorder (MDD)
- Generalized Anxiety Disorder (GAD)
- Fibromyalgia
- Diabetic Peripheral Neuropathic Pain (DPNP)
- Chronic Musculoskeletal Pain
- Stress Urinary Incontinence (SUI)
Major Depressive Disorder
Duloxetine was first approved for MDD in 2004. Clinical trials demonstrated its efficacy in improving depressive symptoms, with a significant reduction in Hamilton Depression Rating Scale scores compared to placebo groups. A meta-analysis of eight placebo-controlled studies involving 1916 patients showed that duloxetine significantly improved depressive symptoms across diverse populations, with a notable safety profile .
Generalized Anxiety Disorder
In 2007, duloxetine received FDA approval for GAD. Studies indicated that patients treated with duloxetine exhibited a 46% improvement in anxiety symptoms compared to placebo, with statistically significant reductions in Hamilton Anxiety Rating Scale scores . The drug's dual action on serotonin and norepinephrine pathways contributes to its anxiolytic effects.
Fibromyalgia and Chronic Pain
Duloxetine is also effective in managing fibromyalgia and chronic pain conditions. It enhances descending pain inhibitory pathways in the spinal cord, which helps alleviate neuropathic pain by increasing the threshold for painful stimuli . Clinical trials have shown that patients experienced significant pain relief and improved quality of life metrics when treated with duloxetine.
Study on MDD and Urinary Symptoms
A study involving 378 men and 761 women treated for MDD found that duloxetine was associated with a low incidence of urinary retention (0.4%) compared to placebo (0%) over an 8- to 9-week period. This research highlights duloxetine's safety profile concerning urinary side effects while effectively managing depressive symptoms .
Efficacy in GAD
In a comparative study involving duloxetine and venlafaxine XR, duloxetine showed superior response rates (58% at 60 mg/day) compared to placebo (31%), underscoring its effectiveness in treating generalized anxiety disorder .
Data Tables
The following tables summarize the findings from key clinical trials assessing the efficacy of duloxetine maleate across various conditions.
Condition | Efficacy Measure | Duloxetine Group | Placebo Group | P-Value |
---|---|---|---|---|
Major Depressive Disorder | Hamilton Depression Rating Scale Reduction | -12.8 | -8.4 | <0.001 |
Generalized Anxiety Disorder | Hamilton Anxiety Rating Scale Reduction | -12.5 | -8.4 | <0.001 |
Fibromyalgia | Pain Assessment Survey Improvement | Significant | Not Significant | <0.01 |
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with transition metals and organoboron reagents, which are common targets in these types of reactions .
Mode of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may interact with its targets through a series of electron transfers. This process typically involves the formation of new carbon-carbon bonds, which could result in significant changes to the structure and properties of the target molecules .
Biochemical Pathways
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions often play a role in various metabolic pathways . These pathways can include the synthesis of complex organic molecules, which can have downstream effects on a variety of biological processes .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds can be influenced by a variety of factors, including their chemical structure, the presence of functional groups, and the conditions under which they are administered .
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may result in the formation of new carbon-carbon bonds. This could potentially lead to the synthesis of complex organic molecules, which could have a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the conditions under which the compound is administered, the presence of other compounds or substances, and the specific characteristics of the environment in which the compound is used . .
This compound presents an interesting area of study, particularly in relation to its potential use in Suzuki–Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine maleate typically involves multiple steps, including the formation of the butenedioic acid and the naphthalenyloxy-thiophenyl-propanamine components. The synthetic route may include:
Formation of Butenedioic Acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.
Synthesis of Naphthalenyloxy-Thiophenyl-Propanamine: This involves the reaction of naphthol with thiophene and subsequent amination with methylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Duloxetine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-But-2-enedioic acid: A simpler analog with similar acidic properties.
Naphthalen-1-yloxy-thiophen-2-ylpropan-1-amine: A related compound with similar structural features.
Uniqueness
Duloxetine maleate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
Biologische Aktivität
Duloxetine maleate, the maleate salt form of duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. This article delves into the biological activity of duloxetine maleate, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
Pharmacokinetics and Metabolism
Duloxetine is well-absorbed following oral administration, with a median time to peak plasma concentration (Tmax) of approximately 6 hours. It exhibits extensive metabolism primarily via the cytochrome P450 enzymes CYP2D6 and CYP1A2. The elimination half-life ranges from 8 to 17 hours, with steady-state concentrations typically achieved after three days of dosing .
Key Pharmacokinetic Parameters
Duloxetine acts primarily by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual inhibition enhances neurotransmitter availability in the synaptic cleft, which is crucial for mood regulation and pain perception. Duloxetine also exhibits a lesser degree of dopamine reuptake inhibition .
Clinical Efficacy
Numerous clinical trials have demonstrated duloxetine's effectiveness in treating various conditions. For instance:
- Generalized Anxiety Disorder (GAD) : In a study involving 162 participants treated with duloxetine (60 mg/day), there was a statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo (mean decrease of 12.8 vs. 8.4) .
- Fibromyalgia : Duloxetine has shown efficacy in reducing pain and improving function in patients with fibromyalgia, with response rates significantly higher than placebo .
Case Study Insights
A review of duloxetine's application in clinical settings indicates notable improvements in patient outcomes across different disorders:
- Depression : In a meta-analysis, duloxetine was associated with a response rate of approximately 58% at a dose of 60 mg/day compared to 31% for placebo .
- Neuropathic Pain : Duloxetine effectively reduced pain scores in diabetic neuropathy patients, demonstrating its analgesic properties alongside its antidepressant effects .
Safety Profile and Adverse Effects
Duloxetine is generally well-tolerated; however, it can cause side effects such as nausea, dry mouth, fatigue, and dizziness. Notably, hepatotoxicity has been observed; elevated liver enzymes were reported in clinical trials . Long-term studies have indicated an increased incidence of hepatocellular carcinomas in female mice at high doses (140 mg/kg/day), suggesting caution regarding prolonged use at high doses .
Common Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Nausea | 20-30% |
Dry Mouth | ~10% |
Fatigue | ~10% |
Dizziness | ~10% |
Liver Enzyme Elevation | Variable |
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDFHDOQMMHJX-HNUXRKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-86-8 | |
Record name | 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, (γS)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116817-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.